2-(4-Chloro-2-methylphenoxy)-6-fluorobenzenecarbonitrile
Description
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-6-fluorobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFNO/c1-9-7-10(15)5-6-13(9)18-14-4-2-3-12(16)11(14)8-17/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKULZZNWGYNUSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC2=C(C(=CC=C2)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101234415 | |
| Record name | 2-(4-Chloro-2-methylphenoxy)-6-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101234415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020252-17-8 | |
| Record name | 2-(4-Chloro-2-methylphenoxy)-6-fluorobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020252-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chloro-2-methylphenoxy)-6-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101234415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-methylphenoxy)-6-fluorobenzenecarbonitrile typically involves nucleophilic aromatic substitution reactions. One common method includes the reaction of 4-chloro-2-methylphenol with 6-fluorobenzonitrile under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution process, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-methylphenoxy)-6-fluorobenzenecarbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Formation of various substituted phenoxy derivatives.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
2-(4-Chloro-2-methylphenoxy)-6-fluorobenzenecarbonitrile, often referred to as a specific chemical compound in organic synthesis, has garnered attention in various scientific research applications. This article delves into its applications, particularly in medicinal chemistry, agrochemicals, and material science, supported by comprehensive data and case studies.
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. Researchers have synthesized derivatives of this compound to evaluate their cytotoxic effects on various cancer cell lines.
- Case Study : A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of this compound and its derivatives. The findings suggested that modifications at the phenoxy group enhanced potency against breast cancer cells (MCF-7) and lung cancer cells (A549) .
Mechanism of Action
The mechanism involves the inhibition of specific kinases involved in cell proliferation pathways. This compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Agrochemicals
Herbicidal Properties
The compound has been investigated for its herbicidal properties, particularly against broadleaf weeds. Its selective action makes it an attractive candidate for agricultural applications.
- Data Table: Herbicidal Efficacy
| Weed Species | Concentration (g/ha) | Efficacy (%) |
|---|---|---|
| Amaranthus retroflexus | 50 | 85 |
| Chenopodium album | 75 | 90 |
| Solanum nigrum | 100 | 92 |
This data indicates that the compound can effectively control certain weed species at varying concentrations, making it valuable for crop management strategies .
Material Science
Polymer Additives
In material science, this compound is being explored as an additive in polymer formulations to enhance thermal stability and mechanical properties.
- Case Study : Research published in Polymer Science demonstrated that incorporating this compound into polycarbonate matrices improved impact resistance and thermal degradation temperatures. The study utilized differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess the material properties .
Analytical Chemistry
Chromatographic Applications
The compound is also used as a standard in chromatographic methods for the detection and quantification of similar compounds in environmental samples.
- Research Findings : A study highlighted its use in high-performance liquid chromatography (HPLC) for monitoring pesticide residues in soil samples, showcasing its utility in environmental chemistry .
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2-methylphenoxy)-6-fluorobenzenecarbonitrile involves its interaction with specific molecular targets. For instance, as a herbicide, it mimics the action of natural plant hormones (auxins), leading to uncontrolled growth and eventual death of the plant. The compound binds to auxin receptors, disrupting normal cellular processes and causing physiological imbalances.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phenoxy Acid Derivatives
Example Compounds:
- MCPA (2-(4-Chloro-2-methylphenoxy)acetic acid)
- MCPP (2-(4-Chloro-2-methylphenoxy)propionic acid)
Key Differences :
Benzenecarbonitrile Derivatives
Example Compounds:
- 2-[(2-Chloro-6-fluorophenyl)(cyano)methyl]-6-fluorobenzenecarbonitrile (CAS 306976-69-2)
- 6-(2-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile
Key Differences :
Benzoic Acid Derivatives
Example Compound:
Key Differences :
- The nitrile group in the target compound may enhance stability against enzymatic degradation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-Chloro-2-methylphenoxy)-6-fluorobenzenecarbonitrile, and how can reaction parameters be systematically optimized?
- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, a related chromene derivative was synthesized by heating α-cyano-p-fluorocinnamonitrile with 4-methoxy-1-naphthol in ethanol using piperidine as a catalyst . Key parameters to optimize include solvent polarity (e.g., ethanol vs. DMF), catalyst selection (e.g., piperidine vs. DBU), temperature (e.g., reflux vs. room temperature), and reaction time (monitored via TLC/HPLC). Yield improvements may require recrystallization from ethanol or methanol .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- X-ray crystallography determines bond lengths (e.g., C–C = 1.39–1.48 Å) and dihedral angles (e.g., 176.6° for aromatic rings) .
- NMR identifies substituent effects: NMR detects fluorine environments (~-110 ppm for para-F), while NMR distinguishes nitrile carbons (~115 ppm) .
- FTIR confirms nitrile (C≡N stretch ~2220 cm) and aryl ether (C–O–C ~1250 cm) groups .
Q. What safety protocols are essential for handling this compound in the lab?
- Methodological Answer :
- Storage : Keep in airtight containers in cool (<25°C), ventilated areas, away from strong acids (HCl, HSO) and reactive metals (Na, Mg) to prevent decomposition .
- Spill Management : Use PPE (gloves, goggles), neutralize with inert adsorbents (vermiculite), and dispose via hazardous waste channels .
- Toxicity : Monitor for carcinogenic potential (IARC Group 2B) and avoid skin absorption by using fume hoods and closed systems .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic structure and reactivity of this compound?
- Methodological Answer :
- Use hybrid functionals (e.g., B3LYP) with exact exchange terms to model frontier orbitals (HOMO/LUMO) and predict electrophilic/nucleophilic sites .
- Compare computed bond lengths/angles (e.g., C≡N bond ~1.15 Å) with X-ray data to validate accuracy .
- Simulate reaction pathways (e.g., nitrile hydrolysis) using solvent models (PCM) and transition-state searches (NEB method) .
Q. What mechanistic insights explain the compound’s stability under varying pH and thermal conditions?
- Methodological Answer :
- Thermal Stability : Conduct TGA/DSC to identify decomposition points (>200°C) and correlate with DFT-calculated bond dissociation energies (e.g., C–O vs. C–F) .
- pH Stability : Use UV-Vis or HPLC to monitor degradation products (e.g., HCl release in acidic conditions) and propose mechanisms (e.g., acid-catalyzed ether cleavage) .
Q. How do substituent positions (chloro, methyl, fluoro) influence the compound’s bioactivity or material properties?
- Methodological Answer :
- Structure-Activity Relationships (SAR) : Compare with analogs (e.g., 4-CF or 6-Cl derivatives) via antimicrobial assays or DFT-based electrostatic potential maps to identify pharmacophoric features .
- Crystallographic Data : Analyze substituent effects on packing motifs (e.g., halogen bonding via C–F···H interactions) using Mercury software .
Q. What are the degradation pathways and environmental fate of this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
